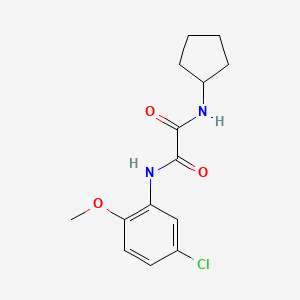

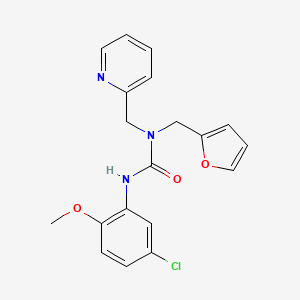

N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

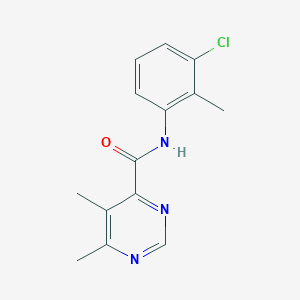

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Synthesis and Pharmacology

N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is a compound that has been studied in various contexts, particularly in pharmacology and synthetic chemistry. For instance, it has been used in the synthesis of complex molecules and analyzed for its pharmacological properties.

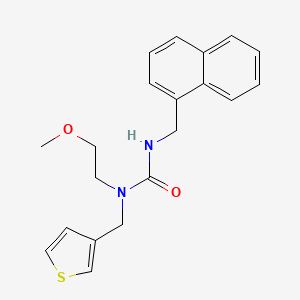

Synthesis of Complex Molecules :

- Studies have shown that derivatives of N1-(5-chloro-2-methoxyphenyl) are used in the synthesis of complex organic compounds. For example, N-(5-chloro-2-methoxyphenyl)amino-1-acetyl-1-cyclohexenylglyoxime and its metal complexes were synthesized, with detailed characterization through various techniques such as FT-IR, NMR, and mass spectrophotometry (Güler, 2009).

Pharmacological Profile :

- The compound and its derivatives have been studied in the context of their binding affinity and selectivity to certain receptors, indicating potential applications in drug development. For instance, WAY-100635, a derivative, has been extensively studied for its high affinity and selectivity to the 5-HT1A receptor, a significant target in neuropsychiatric drug development (Forster et al., 1995).

Chemical Properties and Reactions

Studies have also focused on understanding the chemical properties and reactions involving this compound:

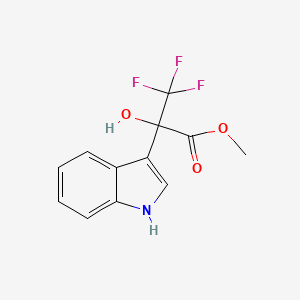

- Chemical Reactions and Polymorphism :

- The compound has been involved in studies examining its chemical reactions, such as the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolylacetic acid and its polymorphic forms, demonstrating the diverse chemical properties and potential applications of this compound (Yamamoto, 1968).

作用機序

Target of Action

The primary target of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .

Mode of Action

This could result in changes to the cell cycle, potentially leading to cell cycle arrest, DNA repair, or apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response. The Serine/threonine-protein kinase Chk1, the target of this compound, is a key player in these pathways . .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall pharmacological effect .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1 . This could lead to changes in cell cycle regulation, potentially resulting in cell cycle arrest, DNA repair, or apoptosis . .

Safety and Hazards

特性

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-20-12-7-6-9(15)8-11(12)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAIMQNSADWXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)

![(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2474895.png)

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2474897.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2474898.png)